REACTION_CXSMILES
|
Cl[C:2]1[N:21]=[CH:20][CH:19]=[CH:18][C:3]=1[C:4]([C:6]1[CH:7]=[C:8]([CH:13]([CH3:17])[C:14]([OH:16])=[O:15])[CH:9]=[CH:10][C:11]=1[OH:12])=[O:5].[OH-].[Na+]>O.[Cu].[Cu](I)I>[O:5]=[C:4]1[C:3]2[C:2](=[N:21][CH:20]=[CH:19][CH:18]=2)[O:12][C:11]2[CH:10]=[CH:9][C:8]([CH:13]([CH3:17])[C:14]([OH:16])=[O:15])=[CH:7][C:6]1=2 |f:1.2|
|
Name
|
2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C=2C=C(C=CC2O)C(C(=O)O)C)C=CC=N1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
FILTRATION
|
Details
|
the resulting crystals are filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |